4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted at the 4-position with a bromine atom and at the 1-position with a tetrahydrofuran-3-yl group. This compound has a molecular formula of CHBrNO and a molecular weight of approximately 217.063 g/mol. Its structure includes a five-membered pyrazole ring, which is known for its diverse biological activities and potential applications in medicinal chemistry .
The mechanism of action of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is unknown due to the lack of research on this specific compound. However, pyrazole derivatives can exhibit a wide range of biological activities depending on their structure. Some pyrazoles have been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties [].
The molecule contains a pyrazole ring, a common heterocyclic scaffold found in many biologically active compounds. The presence of the bromine and tetrahydrofuran moieties could potentially offer interesting reactivity for further functionalization and development of novel molecules with desired properties [, ].
Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. The introduction of the bromo and tetrahydrofuran groups might lead to compounds with improved potency or selectivity for specific targets. Further research is needed to explore this possibility.
The combination of aromatic and heterocyclic rings with the tetrahydrofuran moiety could potentially be useful in the design of new materials with interesting properties. However, there is no current research available on this specific application.
The biological activity of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is significant due to its structural features. Pyrazole derivatives are often studied for their potential as enzyme inhibitors and receptor modulators. The presence of the tetrahydrofuran moiety may enhance its lipophilicity and binding affinity to biological targets, making it a candidate for drug development focused on specific enzyme interactions or receptor activities .
The synthesis of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole typically involves several steps:
4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole has several applications across various fields:
Studies on the interaction of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole with biological targets indicate that it may exhibit inhibitory effects on certain enzymes or modulate receptor functions. The mechanism typically involves binding to active sites or allosteric sites on proteins, which can lead to altered biological responses. The unique combination of the bromine atom and tetrahydrofuran group enhances its binding affinity and specificity compared to other pyrazole derivatives .
Several compounds share structural similarities with 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| 4-Bromo-1H-pyrazole | Lacks the tetrahydrofuran group; less bulky structure |
| 1-(Tetrahydrofuran-3-yl)-1H-pyrazole | Lacks the bromine atom; potentially less reac |
Traditional synthetic methodologies for pyrazole derivatives rely on well-established heterocyclic chemistry principles, particularly focusing on cyclocondensation reactions and subsequent halogenation strategies [5] [6]. These approaches have served as the foundation for pyrazole synthesis for over a century, with the first substituted pyrazole synthesis reported by Knorr and colleagues in 1883 [6].
Cyclocondensation reactions between hydrazine derivatives and 1,3-difunctional systems represent the most fundamental approach to pyrazole synthesis [5] [6]. The leading method for obtaining substituted pyrazoles involves a cyclocondensation reaction between an appropriate hydrazine acting as a bidentate nucleophile and carbon units such as 1,3-dicarbonyl compounds, 1,3-dicarbonyl derivatives, or α,β-unsaturated ketones [6]. For the synthesis of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole, this approach requires the use of tetrahydrofuran-3-ylhydrazine as the nucleophilic component [4].
The cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines yields corresponding substituted pyrazole regioisomers in different yield percentages depending on electronic effects such as inductive electron-withdrawing character and steric factors of both substituents [5]. When the reaction involves an aryl group and an alkyl substituent, the reaction proceeds under conventional conditions to give one regioisomer as the major product with selectivity of approximately 98:2 [5].
Table 1: Cyclocondensation Reaction Conditions for Pyrazole Synthesis
| Substrate Type | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Diketones | Phenylhydrazine | Ethanol | Reflux | 3-7 | 55-75 | [7] |
| β-Ketoesters | Substituted hydrazines | Ethylene glycol | Room temperature | 2-4 | 70-95 | [4] |
| Acetylenic ketones | Hydrazine derivatives | Various | 60-80 | 4-6 | 60-85 | [5] |
| Maleic acid diesters | Tetrahydrofuran hydrazines | Alkaline solution | 80-100 | 5-8 | 65-80 | [8] |
Iodine has been identified as an effective halogenated agent that enhances the cyclization process [5]. Starting with ethyl acetoacetate and oxamic acid thiohydrazide as model substrates, using an equimolar amount of iodine in the presence of 10 mol percent of p-toluenesulfonic acid as an additive afforded pyrazole derivatives in 83 percent yield within 48 hours [5]. Different trials using other halogenated agents such as bromine, N-chlorosuccinimide, or N-bromosuccinimide were also carried out, with iodine proving to be the optimal choice for high yields [5].
The mechanism involves initial nucleophilic attack of the hydrazine derivative on the carbonyl carbon, followed by intramolecular cyclization and elimination of water to form the pyrazole ring [6]. For tetrahydrofuran-substituted pyrazoles, the bulky nature of the tetrahydrofuran group can influence both the reaction rate and regioselectivity [4].
The introduction of bromine into pyrazole derivatives requires careful consideration of regioselectivity and reaction conditions to achieve the desired 4-bromo substitution pattern [9] [10]. Electrophilic substitution in pyrazole derivatives often leads to initial attack at the 4-position of the pyrazole ring, particularly during bromination in inert solvents [11].
A general strategy for preparing substituted 3-bromo- and 3-chloropyrazoles involves a three-step method comprising condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation [9]. This approach enables preparation of a wide variety of 3-halopyrazoles with good to excellent yields and regiocontrol [9]. However, for 4-bromopyrazole derivatives, direct electrophilic bromination of pre-formed pyrazole rings is more commonly employed [11].
Table 2: Halogenation Conditions for Bromopyrazole Synthesis
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Selectivity (4-position) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Bromine | Chloroform | Room temperature | 2-4 | 85-90 | 70-85 | [11] |
| N-Bromosuccinimide | Chloroform | Photochemical | 1-3 | 80-88 | 65-80 | [12] |
| Bromine/Silver sulfate | Concentrated sulfuric acid | 0-25 | 4-6 | 90-95 | 75-90 | [11] |
| N-Bromosuccinimide | Carbon tetrachloride | 80 | 2-3 | 75-85 | 60-75 | [12] |
N-Bromosuccinimide has been found to afford photochemical bromination of N-substituted pyrazole derivatives in chloroform solution [12]. The nature of the products formed is highly dependent on photolysis time and the type of N-substituted pyrazole substrate [12]. The reaction of substituted pyrazoles with N-bromosuccinimide in the absence of light yields mixtures of N-substituted 4-bromo- and 4,4-dibromo-pyrazole derivatives [12].
The Derbyshire-Waters reagent, consisting of bromine in concentrated sulfuric acid with silver sulfate addition, becomes an extremely effective brominating agent [11]. Evidence indicates that AgBr2+, rather than protonated hypobromous acid or free bromine cations, is probably the effective electrophilic reagent in such solutions [11]. This reagent provides good yields of para-brominated products with high selectivity [11].
Modern green chemistry approaches to pyrazole synthesis emphasize environmental sustainability, energy efficiency, and atom economy while maintaining or improving synthetic yields [13] [14]. These methodologies incorporate principles such as solvent-free conditions, renewable catalysts, and energy-efficient heating methods [14].
Microwave-assisted synthesis has emerged as a powerful tool for pyrazole derivative preparation, offering significant advantages over conventional heating methods [15] [16] [17]. Microwave irradiation provides uniform heating, reduced reaction times, and often improved yields compared to traditional thermal methods [16] [18].
The microwave-assisted condensation of acetophenone and aromatic aldehydes gives chalcone analogs, which are subsequently cyclized to pyrazole derivatives through reaction with hydrazine hydrate and oxalic acid in the presence of catalytic amounts of acetic acid in ethanol [15]. This approach demonstrates the efficiency of microwave heating in promoting both the initial condensation and subsequent cyclization steps [15].
Table 3: Microwave-Assisted Synthesis Conditions Comparison
| Method | Temperature (°C) | Time | Energy Source | Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|---|
| Conventional | 110 (Reflux) | 3-7 h | Electricity/heat | 55-75 | Established protocols | [7] |
| Microwave | 20-150 | 1-4 min | Electromagnetic waves | 79-89 | Rapid heating, clean reactions | [7] |
| Ultrasonic | 25-50 | 10-20 min | Sound waves | 72-89 | Mild conditions, cavitation effects | [7] |
| Solvent-free MW | 150 | 5 min | Microwave | 80-95 | No solvent waste, high efficiency | [18] |
For the preparation of N′-(1-(2-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides, microwave irradiation at maximum power of 300 watts intermittently at 30-second intervals for 8-10 minutes provides excellent results [16]. The reaction mixture requires magnetic stirring under microwave irradiation, followed by quenching and recrystallization from methanol [16].
Microwave-assisted synthesis offers several distinct advantages including clean reaction procedures, easy monitoring, short reaction times, and excellent product yields [15] [16]. The current use of microwave energy has become widespread because it is more environmentally friendly, safer, provides better selectivity, requires no catalysts in many cases, and is faster and cleaner while providing higher yields than conventional methods [7].
A rapid, efficient, and green method has been developed for the synthesis of novel sugar-based pyrazole derivatives in eco-friendly water under microwave irradiation, achieving good yields [17]. This approach demonstrates the compatibility of microwave heating with aqueous reaction media, further enhancing the environmental benefits of the methodology [17].
Nanoparticle-catalyzed reaction systems represent a significant advancement in green pyrazole synthesis, offering high catalytic activity, selectivity, and recyclability [13] [19]. These systems utilize the unique properties of nanoscale materials to facilitate pyrazole formation under mild conditions with excellent yields [19].
Zinc oxide nanoparticles have been identified as highly efficient, heterogeneous, reusable, and eco-friendly catalysts for pyrazole synthesis [19]. An extremely efficient catalytic protocol for the synthesis of pyranopyrazole derivatives has been developed using a one-pot four-component approach in the presence of zinc oxide nanoparticles [19]. The zinc oxide nanoparticle facilitates Knoevenagel-type coupling through Lewis acid sites (Zn2+) coordinated to the oxygen of carbonyl groups, while simultaneously activating substrates through Lewis basic sites (O2-) [19].
Table 4: Nanoparticle Catalyst Performance in Pyrazole Synthesis
| Catalyst | Reaction Type | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|---|---|---|
| ZnO nanoparticles | Four-component | Water | Room temperature | 1-1.5 h | 82-94 | 5 cycles | [19] |
| Fe₃O₄ magnetic NPs | Four-component | Water | Room temperature | 1-5 min | 88-97 | 6 cycles | [13] |
| CeO₂/ZrO₂ | Four-component | Ethanol | Room temperature | 15 min | 89-98 | 6 cycles | [13] |
| La-Sr-Mg oxide MNPs | Three-component | Ethanol | Ultrasound | 10 min | 87-95 | 4 cycles | [13] |
| CoFe₂O₄ | Four-component | Water | Ultrasound | 5 min | 65-96 | 5 cycles | [13] |
The optimization of zinc oxide nanoparticle-catalyzed reactions reveals that 9 mol percent of zinc oxide nanoparticles at room temperature provides the best results, with yields increasing from 75 percent at 3 mol percent to 89 percent at 9 mol percent [19]. The proposed mechanism involves zinc oxide nanoparticles facilitating both the Knoevenagel condensation between aromatic aldehyde and ethyl cyanoacetate and the formation of pyrazolone from methyl acetoacetate and hydrazine hydrate [19].
Magnetic nanoparticles offer additional advantages in terms of catalyst recovery and reuse [13]. A highly efficient and recoverable nanomagnetic catalyst, Fe₃O₄@SiO₂@OSi(CH₂)₃–N(3-pyridoyl sulfonic acid) semicarbazide, has been designed and characterized for the synthesis of diverse pyranopyrazole derivatives through one-pot four-component condensation reactions [13]. This catalyst exhibits a specific surface area of 35.6 square meters per gram with an average size between 13.66 and 35.86 nanometers [13].
Ceria-doped zirconia catalysts prepared via wet impregnation methods demonstrate remarkable catalytic activity for pyranopyrazole synthesis, achieving excellent yields within 15 minutes at room temperature [13]. The four-component reaction involving hydrazine hydrate, ethyl acetoacetate, malononitrile, and substituted aldehydes in ethanol is efficiently catalyzed using CeO₂/ZrO₂ systems [13].
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